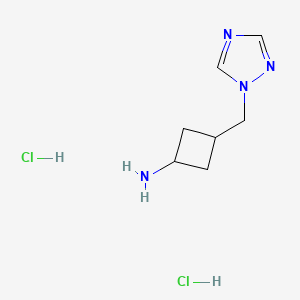

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

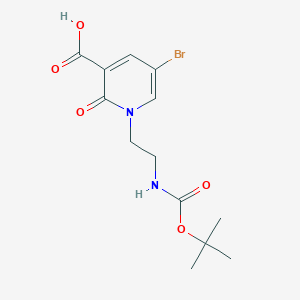

The compound (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemically synthesized molecule that features a cyclobutan-1-amine structure with a 1,2,4-triazolylmethyl substituent. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the triazole ring suggests possible utility in medicinal chemistry, given the prevalence of this motif in biologically active compounds.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been described in the literature. For instance, the paper titled "Darstellung von r-1,c-2,t-3,t-4-Cyclobutantetraamin" discusses the saponification of Perhydrocyclobuta[1,2-d:3,4-d']diimidazol-2,5-dione to yield a cyclobutanetetraamine tetrahydrobromide, from which the free amine can be obtained . Although the specific synthesis of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is not detailed, the methodologies described could potentially be adapted for its synthesis, utilizing 1H-NMR spectroscopy for structural confirmation.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can impart significant strain to the molecule, affecting its reactivity. The confirmation of the structure of cyclobutane derivatives, such as those mentioned in the paper, is typically achieved through 1H-NMR spectroscopy . This technique would be essential in confirming the structure of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride as well.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be quite complex due to the ring strain and the presence of various functional groups. The paper on Rh(II)-catalyzed cycloadditions discusses the use of 1-tosyl 1,2,3-triazoles in formal [3+2] and [3+3] cycloadditions with 2H-azirines, leading to the synthesis of 3-aminopyrroles and 1,2-dihydropyrazines . This indicates that triazole-containing compounds can participate in cycloaddition reactions, which could be relevant for further functionalization of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride are not provided in the papers, we can infer that the compound would exhibit properties typical of small organic molecules with similar functional groups. These might include solubility in polar solvents, potential for hydrogen bonding due to the amine and triazole groups, and a certain degree of crystallinity as indicated by the dihydrochloride salt form. The presence of the triazole could also suggest potential antifungal or antibacterial properties, as triazoles are known for such biological activities.

科学的研究の応用

Green Synthesis Approaches and Optical Properties : The compound is used in metal- and oxidant-free green synthesis methods. For example, a study describes a three-component desulfurization and deamination condensation for the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. This method is environmentally friendly and has applications in organic and medicinal chemistry, as well as in the development of optical materials due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Microwave-Assisted Synthesis for Antimicrobial Applications : Another study details the microwave-assisted synthesis of triazole derivatives bearing indole moieties, highlighting their potential in antimicrobial applications. These compounds, including various triazole derivatives, were evaluated for their antibacterial and antifungal activities (Gomha & Riyadh, 2011).

Diverse Chemical Synthesis and Library Creation : Research also includes the development of methods for synthesizing a diverse library of triazole compounds. For example, a study reports on a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the versatility of triazole compounds in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).

Cycloaddition Reactions and Chemical Transformations : Cycloaddition reactions of organic azides with conjugated enamines, leading to the formation of various triazoles, are another area of interest. These chemical transformations demonstrate the application of triazole compounds in creating structurally diverse molecules (Brunner, Maas, & Klärner, 2005).

Antiviral and Cytostatic Assessments : Certain triazole derivatives have been assessed for their antiviral and cytostatic activities. For instance, a study on phosphonylated acyclic guanosine analogues with 1,2,3-triazole linker found these compounds to have slight cytostatic effects against certain cancer cell lines (Głowacka et al., 2015).

特性

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFMKHDNXYOYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)